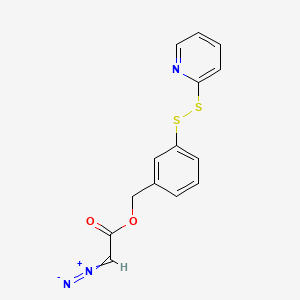

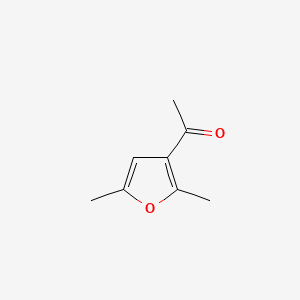

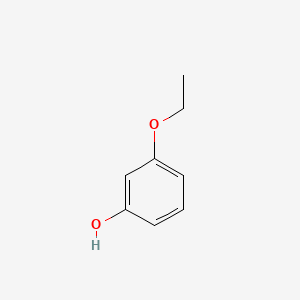

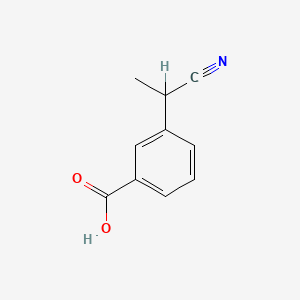

![molecular formula C16H12N2O3S B1664660 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide CAS No. 827001-82-1](/img/structure/B1664660.png)

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide

説明

“N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide” is a chemical compound. It is a derivative of naphtho[1,2-b]furan-2-carboxamide . This compound has been studied for its potential as a melanin concentrating hormone receptor 1 (MCH-R1) antagonist .

Synthesis Analysis

The synthesis of naphtho[1,2-b]furan-2-carboxamide derivatives, which includes “N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide”, involves the use of 5-aryl-naphtho[1,2-b]furan-2-carboxylic acid and 2 M sodium hydroxide in methanol .科学的研究の応用

Mechanochromic Luminescent Materials

The compound has been used in the creation of mechanochromic luminescent materials . These materials exhibit excellent reversible optical behavior, changing color under external stimulus and reverting back when the stimulus is removed . This property is particularly useful in the development of sensors and displays .

Aggregation-Induced Emission (AIEE)

The compound exhibits aggregation-induced emission (AIEE) . This is a phenomenon where a substance emits light upon aggregation, which is useful in various applications such as bio-imaging, chemical sensing, and optoelectronic devices .

Excited State Intramolecular Proton Transfer (ESIPT)

The compound also exhibits excited state intramolecular proton transfer (ESIPT) . This is a process where a proton is transferred within the molecule after it absorbs light, leading to unique photophysical properties. This characteristic is beneficial in the fields of photochemistry and photophysics .

Fungicide

The compound has been used as a fungicide . It has been found to inhibit Rhizoctonia solani, a plant pathogenic fungus . This makes it a potential candidate for the development of new fungicides .

Fluorescent Probe

The compound has been used as a fluorescent probe . It has excellent mitochondrial targeting ability and has been successfully used to visualize mitochondrial pH fluctuations in live cells .

Chemosensor for Cu (II) Ion Detection

The compound can act as a chemosensor for Cu (II) ion detection . This makes it useful in environmental monitoring and biological studies .

作用機序

Target of Action

The primary target of 5J-4 is the Calcium Release-Activated Calcium (CRAC) channel . CRAC channels are essential for the function of many cells, particularly immune cells, where they mediate a form of calcium ion (Ca2+) influx known as store-operated calcium entry (SOCE) .

Mode of Action

5J-4 acts as a CRAC channel blocker , inhibiting the function of these channels . By blocking CRAC channels, 5J-4 prevents the influx of Ca2+ ions into cells, which can have a significant impact on cellular functions that rely on Ca2+ signaling .

Biochemical Pathways

The inhibition of CRAC channels by 5J-4 affects the calcium signaling pathway . This pathway is crucial for various cellular processes, including the activation of immune cells. By blocking the CRAC channels, 5J-4 can disrupt the normal functioning of these pathways, leading to a decrease in the activation and function of immune cells .

Result of Action

5J-4 has been shown to reduce the symptoms and delay the onset of Experimental Autoimmune Encephalomyelitis (EAE) , a mouse model of inflammation . It achieves this by decreasing the numbers of infiltrated mononuclear cells into the Central Nervous System (CNS), and significantly reducing the population of infiltrated CD4+ cells .

特性

IUPAC Name |

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUSJLJASFXGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329563 | |

| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49815883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

CAS RN |

827001-82-1 | |

| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

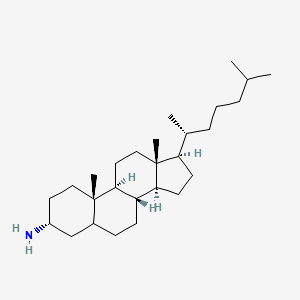

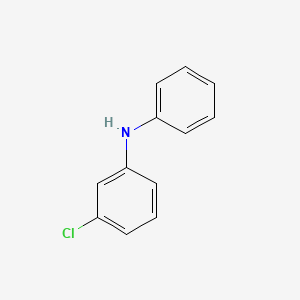

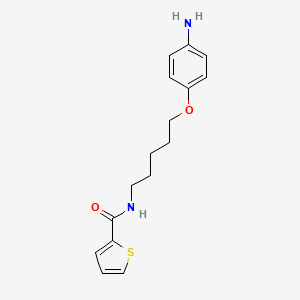

![3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one](/img/structure/B1664582.png)